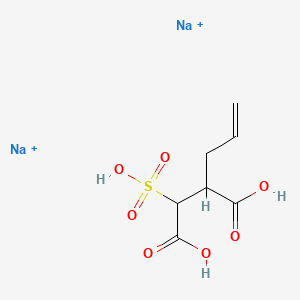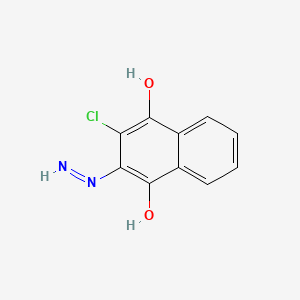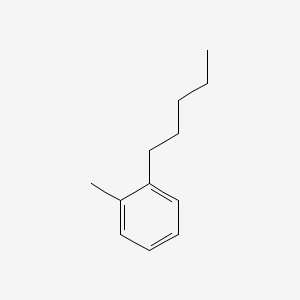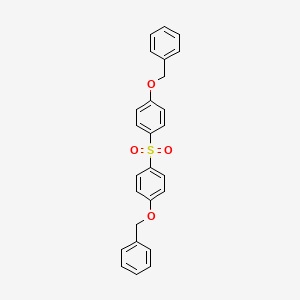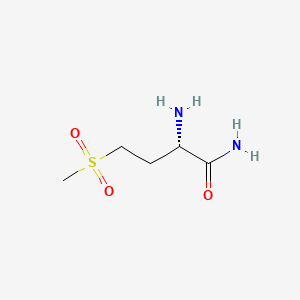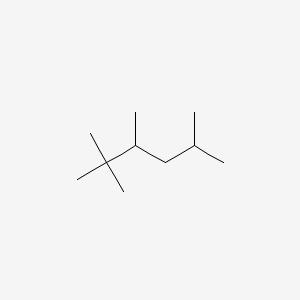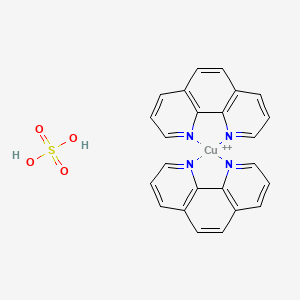
Bis(1,10-phenanthroline)copper(2+) sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,10-phenanthroline)copper(2+) sulfate is a coordination compound where copper(II) is complexed with two molecules of 1,10-phenanthroline and one sulfate ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,10-phenanthroline)copper(2+) sulfate typically involves the reaction of copper(II) sulfate with 1,10-phenanthroline in an aqueous solution. The reaction conditions, such as pH and temperature, can significantly influence the morphology and size of the final product. For instance, at a pH of 2.0 and 5.0, microscale flower-like and long sheet-like structures are obtained, respectively. At higher pH values of 9.0 and 11.0, rod-like structures are formed .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,10-phenanthroline)copper(2+) sulfate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: The 1,10-phenanthroline ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like sodium borohydride for reduction reactions and other ligands for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield copper(I) complexes, while substitution reactions can produce a variety of copper(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(1,10-phenanthroline)copper(2+) sulfate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a reagent in analytical chemistry for the detection of certain ions.
Medicine: Research has explored its potential as an antitumor agent due to its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of Bis(1,10-phenanthroline)copper(2+) sulfate involves its ability to interact with biological molecules, such as DNA. The copper center can bind to DNA, causing structural changes and potentially leading to DNA damage. This interaction is facilitated by the planar structure of the 1,10-phenanthroline ligands, which can intercalate between DNA base pairs .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,9-diphenyl-1,10-phenanthroline)copper(I): This compound exhibits long-lived emission at room temperature and is luminescent in aqueous solutions.
Copper(II) complexes with 2,2’-bipyridine:
Uniqueness
Bis(1,10-phenanthroline)copper(2+) sulfate is unique due to its specific coordination environment and the presence of sulfate as a counterion. This gives it distinct chemical and physical properties compared to other copper(II) complexes with different ligands.
Propiedades
Número CAS |
21711-45-5 |
|---|---|
Fórmula molecular |
C24H18CuN4O4S+2 |
Peso molecular |
522.0 g/mol |
Nombre IUPAC |
copper;1,10-phenanthroline;sulfuric acid |
InChI |
InChI=1S/2C12H8N2.Cu.H2O4S/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h2*1-8H;;(H2,1,2,3,4)/q;;+2; |
Clave InChI |
ONSVBGUORUTGOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OS(=O)(=O)O.[Cu+2] |
Números CAS relacionados |
15823-71-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


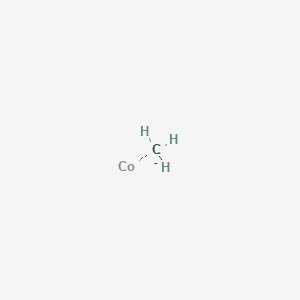
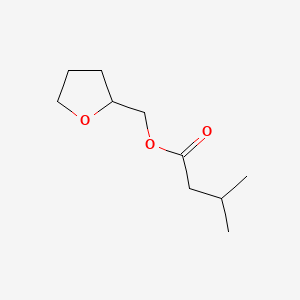
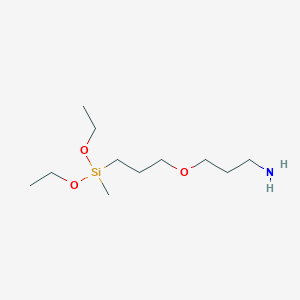
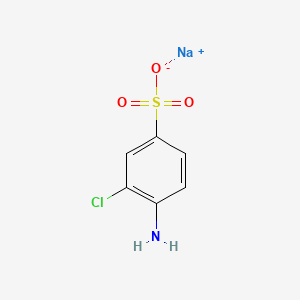
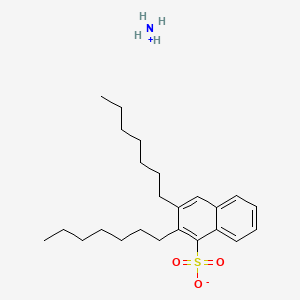
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
